molecular formula C20H24N2O4S B2755912 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946260-29-3

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2755912
CAS No.: 946260-29-3
M. Wt: 388.48
InChI Key: LOYFIHQGVZZJTM-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a butoxy group and a dioxidoisothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Dioxidoisothiazolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidinyl group is known to interact with sulfur-containing enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
  • 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Uniqueness

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, while the dioxidoisothiazolidinyl moiety contributes to its reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-3-14-26-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-4-15-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFIHQGVZZJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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